2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide
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Overview
Description
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide is a complex organic compound that features a unique combination of pyrimidine, thiazole, and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.
Pyrimidine Attachment: The thiazole derivative is then reacted with a pyrimidine derivative under nucleophilic substitution conditions to attach the pyrimidine ring.
Quinoline Coupling: Finally, the intermediate is coupled with a quinoline derivative using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to achieve high purity.
Scalable Reagents: Employing cost-effective and readily available reagents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the thiazole or quinoline rings.
Reduction: Reduction reactions using agents like sodium borohydride can target specific functional groups, such as nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the pyrimidine or quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a quinoline.
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide: Contains a pyridine ring instead of a quinoline.
Uniqueness
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide is unique due to the presence of the quinoline ring, which can enhance its biological activity and specificity compared to similar compounds. The combination of pyrimidine, thiazole, and quinoline moieties provides a versatile scaffold for drug design and development.
Properties
IUPAC Name |
2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-N-quinolin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-16(23-15-6-1-5-14-13(15)4-2-7-19-14)10-12-11-26-18(22-12)24-17-20-8-3-9-21-17/h1-9,11H,10H2,(H,23,25)(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMUIHDPIJBVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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